3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one
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Description
“3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one” is a chemical compound with the molecular formula C18H16N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Scientific Research Applications
Biological Activity
Chromen-2-one derivatives are known for their biological activities, including antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential. They have also shown promising anticancer and antiviral potential .
Medicinal Chemistry
These compounds serve as important pharmacophores and special structures in medicinal chemistry due to their wide range of biological activities such as anticancer, antimicrobial, antioxidant, antihistamine, antidiabetic, antiproliferative, anti-inflammatory, antidepressant, and more .
Organic Synthesis
Chromen-2-one derivatives are synthesized for various purposes including studying their antibacterial activity. The synthesis process itself can be an area of research to develop new methods or improve existing ones .
Antiepileptic Properties
Some chromen derivatives have been reported to possess antiepileptic properties, making them a subject of interest in the development of new treatments for epilepsy .
Antioxidant Properties
These derivatives have been studied for their antioxidant properties, which is crucial in combating oxidative stress-related diseases .
Photophysical Behavior
Chromen-2-one derivatives have been studied for their photophysical behavior which is significant in the development of materials showing multicolor fluorescent and phosphorescent behavior for practical applications .
properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16(14-12-13-4-1-2-5-15(13)25-17(14)24)21-8-10-22(11-9-21)18-19-6-3-7-20-18/h1-7,12H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEWVKHAGWKDKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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